Optical Switching of LPA1 Calcium Response
In HEK293T cells expressing endogenous LPA1 receptors, trans-AzoLPA (25 nM) exhibited no detectable agonistic activity, whereas UV-A irradiation (365 nm) to generate cis-AzoLPA (25 nM) produced a robust, immediate increase in intracellular Ca²⁺ concentration [1]. This response was completely inhibited by 10 μM Ki16425, an LPA1 receptor antagonist, confirming receptor-specific optical control [2].
| Evidence Dimension | LPA1 receptor activation (Ca²⁺ mobilization) |
|---|---|
| Target Compound Data | cis-AzoLPA (25 nM): robust Ca²⁺ response (qualitatively comparable to 250 nM LPA(18:1)) |
| Comparator Or Baseline | trans-AzoLPA (25 nM): no significant Ca²⁺ increase |
| Quantified Difference | Qualitative binary switch: inactive → active upon 365 nm irradiation |
| Conditions | HEK293T cells, X-Rhod-5F AM calcium dye, 25 nM compound concentration, Ki16425 (10 μM) inhibition control |
Why This Matters
This binary optical control enables experiments requiring precise temporal onset of LPA1 signaling without washout or media exchange, which is impossible with conventional constitutively active LPA agonists.
- [1] Morstein J, et al. Optical Control of Lysophosphatidic Acid Signaling. J Am Chem Soc. 2020;142(24):10612–10616. Figure 2B-D (page 3). View Source
- [2] Morstein J, et al. Optical Control of Lysophosphatidic Acid Signaling. J Am Chem Soc. 2020;142(24):10612–10616. Figure 2E (page 3). View Source
